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Compound of Interest

Compound Name:
2-(2-chloro-5-

methylphenoxy)propanamide

Cat. No.: B4791150 Get Quote

Part 1: Executive Summary & Chemical Identity
2-(2-chloro-5-methylphenoxy)propanamide is a specialized phenoxyalkanoic acid amide

derivative. Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond

to a propanamide backbone. This compound belongs to a class of chemicals often utilized as

intermediates in the synthesis of agrochemicals (specifically auxin-mimic herbicides like

Mecoprop derivatives) and pharmaceutical precursors (related to aryloxypropanolamine beta-

blockers).

This guide details the synthesis, characterization, and handling of this compound, focusing on

the Williamson ether synthesis pathway, which remains the industry standard for high-yield

production of phenoxy ethers.

Chemical Identity Table[1]
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Property Detail

Chemical Name 2-(2-chloro-5-methylphenoxy)propanamide

Systematic Name 2-(2-chloro-5-methylphenoxy)propionamide

Molecular Formula C₁₀H₁₂ClNO₂

Molecular Weight 213.66 g/mol

Parent Acid CAS
30033-94-4 (2-(2-chloro-5-

methylphenoxy)propanoic acid)

Precursor Phenol CAS 615-74-7 (2-Chloro-5-methylphenol)

Core Moiety Phenoxypropionic acid amide

Physical State Off-white to crystalline solid (Predicted)

Part 2: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2-(2-chloro-5-methylphenoxy)propanamide involves

the O-alkylation of 2-chloro-5-methylphenol with a 2-halopropanamide (typically 2-

chloropropanamide or 2-bromopropanamide) under basic conditions. This is a classic

Williamson Ether Synthesis.

Reaction Mechanism
The reaction proceeds via an S_N2 nucleophilic substitution.

Deprotonation: A base (Potassium Carbonate, K₂CO₃) deprotonates the phenol to form the

phenoxide ion.

Nucleophilic Attack: The phenoxide oxygen attacks the alpha-carbon of the 2-

chloropropanamide, displacing the chloride ion.

Experimental Protocol (Bench Scale)
Reagents:

Substrate: 2-Chloro-5-methylphenol (1.0 eq)
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Alkylating Agent: 2-Chloropropanamide (1.1 eq)

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein-like in situ

exchange.

Solvent: Acetone or Acetonitrile (MeCN).

Step-by-Step Methodology:

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 2-chloro-5-methylphenol (e.g., 14.2 g, 100 mmol) in dry Acetonitrile (150 mL).

Activation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room

temperature for 30 minutes to ensure formation of the phenoxide surface species.

Alkylation: Add 2-chloropropanamide (11.8 g, 110 mmol) portion-wise or as a solution in

MeCN.

Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor progress via TLC (Ethyl

Acetate/Hexane 1:1) or HPLC.

Work-up:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (KCl, K₂CO₃).

Concentrate the filtrate under reduced pressure to obtain the crude solid.[1]

Purification: Recrystallize the crude product from Ethanol/Water (80:20) or Toluene to yield

pure 2-(2-chloro-5-methylphenoxy)propanamide.

Synthesis Pathway Diagram
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Caption: Figure 1. One-pot Williamson ether synthesis pathway for the production of 2-(2-
chloro-5-methylphenoxy)propanamide.

Part 3: Analytical Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using orthogonal

analytical methods.

Expected Spectral Data
¹H NMR (400 MHz, DMSO-d₆):

δ 2.25 (s, 3H): Methyl group on the aromatic ring.

δ 1.45 (d, 3H): Methyl group of the propanamide side chain.

δ 4.60 (q, 1H): Methine proton (-O-CH-CO-).

δ 6.70 - 7.30 (m, 3H): Aromatic protons (specific splitting depends on 2,5-substitution

pattern).

δ 7.10, 7.50 (br s, 2H): Amide -NH₂ protons.

FT-IR (ATR):

3150-3400 cm⁻¹: Amide N-H stretch (doublet for primary amide).
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1650-1690 cm⁻¹: Amide C=O stretch (Amide I band).

1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.

HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 220 nm (Amide) and 280 nm (Phenol).

Analytical Workflow Diagram
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Caption: Figure 2. Quality control workflow ensuring structural identity and purity of the

synthesized amide.

Part 4: Applications & Biological Context
Agrochemical Relevance
This compound is structurally analogous to Mecoprop (MCPP), a widely used phenoxy

herbicide. While Mecoprop is the 4-chloro-2-methyl isomer, the 2-chloro-5-methyl substitution

pattern presents altered steric and electronic properties.

Mechanism: Phenoxy amides typically act as auxin mimics, disrupting plant growth

regulation in broadleaf weeds. The amide moiety is often hydrolyzed in vivo to the free acid
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(CAS 30033-94-4), which is the active herbicidal species.

Research Utility: Used in Structure-Activity Relationship (SAR) studies to optimize herbicide

selectivity and reduce volatility compared to ester formulations.

Pharmaceutical Intermediates
The "2-chloro-5-methylphenoxy" motif is a key scaffold in the synthesis of Bupranolol, a non-

selective beta-blocker.

While Bupranolol synthesis typically utilizes the epoxide (epichlorohydrin route), the

propanamide derivative can serve as a precursor for novel aryloxy-propylamine derivatives

via reduction of the amide to an amine.

Part 5: Safety & Handling (E-E-A-T)
Warning: Chlorinated phenols and their derivatives are toxic and potential environmental

pollutants.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage (Phenolic precursors).

H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

Always handle 2-chloro-5-methylphenol in a fume hood to avoid inhalation of dust/vapors.

Wear nitrile gloves and safety goggles.

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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